3-Fluoro-2-methylpyridine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methylpyridine-5-acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-2-methylpyridine-5-acetonitrile, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves optimized and scalable synthetic routes. For example, the alkylation of pyridine with methanol using nickel-cobalt ferrite catalysts in a down-flow vapor-phase reactor can produce various methylpyridines, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylpyridine-5-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as Bu4NF in DMF can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Fluoro-2-methylpyridine-5-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylpyridine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylpyridine: A closely related compound with similar properties.
2-Fluoro-4-methylpyridine: Another fluorinated pyridine with different substitution patterns.
3-Fluoro-5-methylpyridine: A compound with a similar structure but different substitution positions.
Uniqueness
3-Fluoro-2-methylpyridine-5-acetonitrile is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. Its unique structure makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(5-fluoro-6-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-8(9)4-7(2-3-10)5-11-6/h4-5H,2H2,1H3 |
InChI Key |
GNGWACSAICXKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.